Cas no 2310102-92-0 (2-phenoxy-1-[4-(thiolan-3-yl)-1,4-diazepan-1-yl]propan-1-one)
![2-phenoxy-1-[4-(thiolan-3-yl)-1,4-diazepan-1-yl]propan-1-one structure](https://ja.kuujia.com/scimg/cas/2310102-92-0x500.png)
2-phenoxy-1-[4-(thiolan-3-yl)-1,4-diazepan-1-yl]propan-1-one 化学的及び物理的性質
名前と識別子
-
- 2-phenoxy-1-(4-(tetrahydrothiophen-3-yl)-1,4-diazepan-1-yl)propan-1-one
- 2-phenoxy-1-[4-(thiolan-3-yl)-1,4-diazepan-1-yl]propan-1-one
-
- インチ: 1S/C18H26N2O2S/c1-15(22-17-6-3-2-4-7-17)18(21)20-10-5-9-19(11-12-20)16-8-13-23-14-16/h2-4,6-7,15-16H,5,8-14H2,1H3
- InChIKey: MOIVLJTXVOWXCD-UHFFFAOYSA-N
- ほほえんだ: S1CCC(C1)N1CCN(C(C(C)OC2C=CC=CC=2)=O)CCC1
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 4
- 重原子数: 23
- 回転可能化学結合数: 4
- 複雑さ: 387
- トポロジー分子極性表面積: 58.1
- 疎水性パラメータ計算基準値(XlogP): 2.8
2-phenoxy-1-[4-(thiolan-3-yl)-1,4-diazepan-1-yl]propan-1-one 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F6556-6271-10mg |
2-phenoxy-1-[4-(thiolan-3-yl)-1,4-diazepan-1-yl]propan-1-one |
2310102-92-0 | 10mg |
$118.5 | 2023-09-08 | ||
Life Chemicals | F6556-6271-25mg |
2-phenoxy-1-[4-(thiolan-3-yl)-1,4-diazepan-1-yl]propan-1-one |
2310102-92-0 | 25mg |
$163.5 | 2023-09-08 | ||
Life Chemicals | F6556-6271-100mg |
2-phenoxy-1-[4-(thiolan-3-yl)-1,4-diazepan-1-yl]propan-1-one |
2310102-92-0 | 100mg |
$372.0 | 2023-09-08 | ||
Life Chemicals | F6556-6271-4mg |
2-phenoxy-1-[4-(thiolan-3-yl)-1,4-diazepan-1-yl]propan-1-one |
2310102-92-0 | 4mg |
$99.0 | 2023-09-08 | ||
Life Chemicals | F6556-6271-3mg |
2-phenoxy-1-[4-(thiolan-3-yl)-1,4-diazepan-1-yl]propan-1-one |
2310102-92-0 | 3mg |
$94.5 | 2023-09-08 | ||
Life Chemicals | F6556-6271-50mg |
2-phenoxy-1-[4-(thiolan-3-yl)-1,4-diazepan-1-yl]propan-1-one |
2310102-92-0 | 50mg |
$240.0 | 2023-09-08 | ||
Life Chemicals | F6556-6271-20μmol |
2-phenoxy-1-[4-(thiolan-3-yl)-1,4-diazepan-1-yl]propan-1-one |
2310102-92-0 | 20μmol |
$118.5 | 2023-09-08 | ||
Life Chemicals | F6556-6271-5mg |
2-phenoxy-1-[4-(thiolan-3-yl)-1,4-diazepan-1-yl]propan-1-one |
2310102-92-0 | 5mg |
$103.5 | 2023-09-08 | ||
Life Chemicals | F6556-6271-40mg |
2-phenoxy-1-[4-(thiolan-3-yl)-1,4-diazepan-1-yl]propan-1-one |
2310102-92-0 | 40mg |
$210.0 | 2023-09-08 | ||
Life Chemicals | F6556-6271-75mg |
2-phenoxy-1-[4-(thiolan-3-yl)-1,4-diazepan-1-yl]propan-1-one |
2310102-92-0 | 75mg |
$312.0 | 2023-09-08 |
2-phenoxy-1-[4-(thiolan-3-yl)-1,4-diazepan-1-yl]propan-1-one 関連文献
-
Hanwen Sun,Haijing Qi Anal. Methods, 2013,5, 267-272
-
Javier Galbán,Susana de Marcos,Isabel Sanz,Carlos Ubide,Juan Zuriarrain Analyst, 2010,135, 564-569
-
Oliver Kreye,Michael A. R. Meier RSC Adv., 2015,5, 53155-53160
-
Zhou Zhou,Jiang Cheng,Jin-Tao Yu Org. Biomol. Chem., 2015,13, 9751-9754
-
Chiqian Zhang,Guangzhi Wang,Zhiqiang Hu Environ. Sci.: Processes Impacts, 2014,16, 2199-2207
-
Seann P. Mulcahy,Christina M. Woo,Weidong Ding,George A. Ellestad,Seth B. Herzon Chem. Sci., 2012,3, 1070-1074
-
Filipa Mandim,Lillian Barros,Ricardo C. Calhelha,Rui M. V. Abreu,José Pinela,Maria José Alves,Sandrina Heleno,P. F. Santos,Isabel C. F. R. Ferreira Food Funct., 2019,10, 78-89
-
8. Beyond the ridge pattern: multi-informative analysis of latent fingermarks by MALDImass spectrometryS. Francese,R. Bradshaw,L. S. Ferguson,R. Wolstenholme,M. R. Clench,S. Bleay Analyst, 2013,138, 4215-4228
-
Jinlong Zhang,Lu Zhu,Kang Shen,Huameng Yang,Xiao-Chun Hang,Gaoxi Jiang Chem. Sci., 2019,10, 1070-1074
Related Articles
-
Hypoxanthineによる新規医薬品の開発が進行中です Hypoxanthineとは何か? Hypoxanthineは、鳥嘌呤(Guanine)とシアントン(Cyanate)との重合反応によって……May 21, 2025
-
マンガンジェリーナTiO2の合成に活性化剤として使用するにはMnジェリーナチタン酸二水素の特性を調べることが不可欠です。 はじめに マンガンジェリーナTiO2(以下、Mn-TiO₂と略す)は、最近画……May 20, 2025
-
阿司克隆酸锌的新型合成方法及其在医药制造中的应用 随着医药行业的快速发展,高效、安全的药物生产技术成为研究的重点。阿司克隆酸锌作为一种重要的医药中间体,在化学和生物医学领域具有广泛的应用前景。本文将探……May 20, 2025
-
Amisulprine B5の新規医薬品としての開発を目指す研究が進められています 1. 弁論:Amisulprine B5の概要 Amisulprine B5は、近年注目を集めている新規医薬品候補……May 20, 2025
-
ジエテルゲローラス(ディセンジオール二苯甲酸ブタジエチレン)が新しい医薬品開発に役割を果たす化学生物医薬分野をテーマにした記事 はじめに ジエテルゲローラス(ディセンジオール二苯甲酸ブタジエチレン)……May 20, 2025
2-phenoxy-1-[4-(thiolan-3-yl)-1,4-diazepan-1-yl]propan-1-oneに関する追加情報
Professional Introduction to Compound with CAS No. 2310102-92-0 and Product Name: 2-phenoxy-1-[4-(thiolan-3-yl)-1,4-diazepan-1-yl]propan-1-one
Compound with the CAS number 2310102-92-0 and the product name 2-phenoxy-1-[4-(thiolan-3-yl)-1,4-diazepan-1-yl]propan-1-one represents a significant advancement in the field of pharmaceutical chemistry. This compound has garnered considerable attention due to its unique structural features and potential therapeutic applications. The molecular structure, characterized by a phenoxy group and a diazepane moiety linked through a thiolan intermediate, suggests a multifaceted interaction with biological targets, making it a promising candidate for further research and development.
The phenoxy group is a well-known pharmacophore in medicinal chemistry, often found in drugs that exhibit anti-inflammatory, antifungal, and even anticancer properties. Its presence in this compound hints at potential synergistic effects when combined with other functional groups. The diazepane ring system is another critical feature, known for its ability to modulate neurotransmitter activity. Specifically, the 1,4-diazepane scaffold is frequently explored for its potential in treating neurological disorders such as epilepsy and anxiety. The incorporation of a thiolan group into the molecule introduces sulfur atoms, which are known to participate in various biochemical reactions, including redox processes and enzyme inhibition.
Recent advancements in computational chemistry have enabled researchers to predict the biological activity of such compounds with greater accuracy. Molecular docking studies using the structure of 2-phenoxy-1-[4-(thiolan-3-yl)-1,4-diazepan-1-yl]propan-1-one have revealed potential interactions with enzymes and receptors involved in pain signaling pathways. This aligns with the growing interest in developing novel analgesics that target multiple pathways simultaneously. The compound's ability to engage with both peripheral and central nervous system receptors makes it an attractive candidate for treating chronic pain conditions.
In addition to its pharmacological potential, this compound has shown interesting properties in vitro that warrant further investigation. Preliminary studies indicate that it may exhibit antioxidant effects, which are increasingly recognized as important in mitigating oxidative stress associated with various diseases. The thiolan moiety, in particular, has been identified as a key player in these antioxidant activities. By scavenging reactive oxygen species (ROS), this compound could potentially protect cells from damage caused by oxidative stress, thereby contributing to the treatment of conditions like neurodegenerative diseases.
The synthesis of 2-phenoxy-1-[4-(thiolan-3-yl)-1,4-diazepan-1-yl]propan-1-one presents unique challenges due to its complex architecture. However, modern synthetic methodologies have made significant strides in facilitating the construction of such intricate molecules. Techniques such as transition-metal-catalyzed cross-coupling reactions have been particularly useful in forming the carbon-carbon bonds required for this structure. Furthermore, the use of chiral auxiliaries or catalysts has enabled the preparation of enantiomerically pure forms of the compound, which is crucial for evaluating its stereochemical specificity in biological systems.
As research continues to uncover new therapeutic targets and mechanisms, compounds like 2-phenoxy-1-[4-(thiolan-3-yl)-1,4-diazepan-1-yl]propan-1-one are likely to play an increasingly important role in drug development. The combination of pharmacophores that modulate both central and peripheral nervous system activity opens up possibilities for treating a wide range of disorders beyond pain management. For instance, its potential interactions with serotonin receptors could make it relevant for mood disorders such as depression or anxiety.
The environmental impact of pharmaceutical compounds is also a growing concern in medicinal chemistry. Efforts are being made to develop drugs that are not only effective but also biodegradable and environmentally friendly. The presence of sulfur atoms in this compound suggests that it may degrade more readily than traditional organic pharmaceuticals containing only carbon and hydrogen atoms. This could reduce the persistence of these compounds in ecosystems once they are administered to patients.
Future research directions for 2-phenoxy-1-[4-(thiolan-3-yl)-1,4-diazepan-1-y]propan-1-one should focus on elucidating its mechanism of action at a molecular level. Understanding how it interacts with specific enzymes or receptors will provide valuable insights into its therapeutic potential and limitations. Additionally, exploring analogs of this compound could reveal new structural motifs that enhance its efficacy or selectivity without compromising safety.
The integration of artificial intelligence (AI) into drug discovery has revolutionized how researchers identify promising candidates like 2-phenoxy-1-[4-(thiolan-3-y]-l , 4 - diazep an - 1 - y l ] pro pan - 1 - one . AI-driven platforms can analyze vast datasets rapidly , predicting properties such as solubility , bioavailability , and toxicity before any experimental testing is conducted . This approach not only accelerates the drug development process but also reduces costs associated with failed candidates . As AI technologies continue to evolve , their role in optimizing compounds like this one will become even more pronounced . p > < p > In conclusion , compound with CAS no . 23 10102 - 92 - 0 exhibits remarkable promise as a therapeutic agent due to its unique structural features . The interplay between different functional groups , including the phenoxy, diazepane, and thiolan moieties , suggests multifaceted biological activities that make it suitable for treating various conditions ranging from pain management to neurodegenerative diseases . Ongoing research efforts aim at fully understanding its mechanism of action while exploring synthetic strategies that improve yield and purity . With advancements on both experimental chemistry frontiers computational methods , this compound stands poised contribute significantly next generation therapeutics . p >
2310102-92-0 (2-phenoxy-1-[4-(thiolan-3-yl)-1,4-diazepan-1-yl]propan-1-one) 関連製品
- 190655-16-4(Tortoside A)
- 107028-32-0(4'-Bromo-2-(4-fluorophenyl)acetophenone)
- 425420-09-3(1-(2,4-DICHLOROPHENYL)-3,6,6-TRIMETHYL-1,5,6,7-TETRAHYDRO-4H-INDAZOL-4-ONE)
- 1588441-04-6(1-(2-Bromo-3-(trifluoromethoxy)phenyl)ethanone)
- 896353-14-3(4-methanesulfonyl-N-(2Z)-3,5,7-trimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidenebenzamide)
- 942788-61-6(1-4-(4-bromo-3-propoxybenzenesulfonyl)piperazin-1-ylethan-1-one)
- 1337758-44-7(4-(azetidin-2-yl)-3-methoxyphenol)
- 2639449-51-5(3-Bromo-2-fluoro-5-sulfamoylbenzoic acid)
- 2137719-04-9(Urea, N-(3-amino-4,4-difluoro-3-methylbutyl)-N'-(1-methylethyl)-)
- 2228922-86-7(2-(3-aminobutyl)benzene-1,3,5-triol)




